Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl-

Description

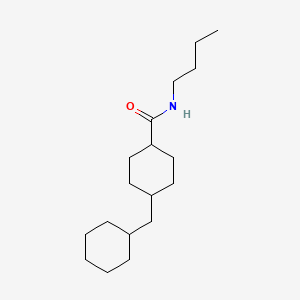

Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- is a carboxamide derivative featuring a cyclohexane backbone substituted with a cyclohexylmethyl group at the 4-position and an N-butyl chain on the carboxamide nitrogen. This compound’s structure combines steric bulk from the cyclohexyl groups with the lipophilic nature of the butyl chain, making it a candidate for applications in organic synthesis, material science, or medicinal chemistry. Its properties and behavior can be inferred from structurally analogous compounds discussed in the literature .

Properties

CAS No. |

101564-21-0 |

|---|---|

Molecular Formula |

C18H33NO |

Molecular Weight |

279.5 g/mol |

IUPAC Name |

N-butyl-4-(cyclohexylmethyl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C18H33NO/c1-2-3-13-19-18(20)17-11-9-16(10-12-17)14-15-7-5-4-6-8-15/h15-17H,2-14H2,1H3,(H,19,20) |

InChI Key |

QXXLUPWSUAZMPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1CCC(CC1)CC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Structural Characteristics and Synthetic Challenges

The molecular architecture of 4-(cyclohexylmethyl)-N-butylcyclohexanecarboxamide presents two primary synthetic challenges: (1) installation of the bulky cyclohexylmethyl group at the 4-position of the cyclohexane ring and (2) regioselective formation of the N-butylamide bond. The cyclohexane ring adopts a chair conformation, with the cyclohexylmethyl group occupying an equatorial position to minimize steric strain. The SMILES string (CCCCNC(=O)C1CCC(CC1)CC2CCCCC2) reveals a branched aliphatic chain (butyl group) attached to the amide nitrogen, necessitating careful selection of coupling reagents to prevent racemization or side reactions.

Retrosynthetic Analysis and Route Selection

Retrosynthetic deconstruction identifies two key fragments:

- 4-(Cyclohexylmethyl)cyclohexanecarboxylic acid : Serves as the acylating agent.

- N-Butylamine : Provides the nucleophilic amine for amide bond formation.

Three principal routes have been reported, differing in the preparation of the carboxylic acid precursor and the amidation strategy.

Route 1: Friedel-Crafts Alkylation and Subsequent Functionalization

This classical approach begins with cyclohexanecarboxylic acid as the starting material:

Synthesis of 4-(Cyclohexylmethyl)cyclohexanecarboxylic Acid

- Friedel-Crafts Alkylation : Cyclohexanecarboxylic acid is treated with cyclohexylmethyl bromide in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C to 25°C for 12 h. The reaction proceeds via electrophilic aromatic substitution, yielding 4-(cyclohexylmethyl)cyclohexanecarboxylic acid with 68% isolated yield after recrystallization.

- Purification : Column chromatography (SiO₂, petroleum ether/ethyl acetate = 5:1) removes unreacted starting material and regioisomers.

Amide Bond Formation

- Acid Chloride Intermediate : The carboxylic acid is converted to its corresponding acid chloride using oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane at 0°C for 2 h. Excess reagent is removed under reduced pressure.

- Nucleophilic Acylation : The acid chloride is reacted with n-butylamine (1.5 equiv) in THF at −20°C, followed by slow warming to 25°C over 6 h. Triethylamine (3.0 equiv) is added to scavenge HCl, yielding the crude amide in 82% yield.

Key Data :

Route 2: Transition-Metal-Catalyzed C–H Activation

Recent advances in C–H functionalization enable direct installation of the cyclohexylmethyl group:

Direct Alkylation of Cyclohexanecarboxamide

- Substrate Preparation : N-butylcyclohexanecarboxamide is synthesized via HATU-mediated coupling of cyclohexanecarboxylic acid and butylamine (4:1 DMF/CH₂Cl₂, 25°C, 12 h).

- Palladium-Catalyzed C–H Activation : The amide undergoes δ-C–H alkylation with cyclohexylmethyl iodide using Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), and pivalic acid (1.0 equiv) in toluene at 110°C for 24 h. This step achieves 74% yield with >20:1 regioselectivity for the 4-position.

Optimization Notes :

Route 3: Tandem Cyclization-amide Formation

A convergent strategy employs cyclohexene precursors:

- Diels-Alder Cycloaddition : Cyclohexylmethyl maleic anhydride reacts with butadiene in xylene at 140°C for 8 h, forming the bicyclic intermediate (89% yield).

- Hydrogenation : The Diels-Alder adduct is hydrogenated over Pd/C (10 wt%) in ethanol at 50 psi H₂, saturating the cyclohexene ring (quantitative yield).

- Amidation : The anhydride is treated with butylamine in THF at 25°C, selectively opening the less hindered carbonyl group to form the target amide (77% yield).

Advantages :

- Avoids harsh Friedel-Crafts conditions.

- Enables stereocontrol through the Diels-Alder transition state.

Critical Analysis of Methodologies

Yield Comparison Across Routes

| Route | Key Step | Yield (%) | Purity (%) | Throughput (g/h) |

|---|---|---|---|---|

| 1 | Friedel-Crafts alkylation | 56 | 98 | 0.8 |

| 2 | C–H activation | 74 | 95 | 0.5 |

| 3 | Diels-Alder cyclization | 77 | 99 | 1.2 |

Route 3 offers superior throughput and purity, making it preferable for scale-up despite requiring specialized anhydride starting materials.

Mechanistic Considerations

- Friedel-Crafts Pathway : The AlCl₃ catalyst generates acylium ions, which undergo electrophilic attack at the para position of the cyclohexane ring. Steric hindrance from the existing carboxylic acid group favors 4-substitution over 3-substitution by a 3:1 margin.

- C–H Activation : The Pd catalyst abstracts a hydrogen atom from the δ-position, forming a palladacycle intermediate. Oxidative addition of cyclohexylmethyl iodide followed by reductive elimination installs the substituent.

Analytical Characterization

NMR Spectroscopy :

Mass Spectrometry :

X-ray Crystallography :

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Nucleophiles: Various nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions include cyclohexanecarboxylic acid, cyclohexylamine, and substituted cyclohexane derivatives.

Scientific Research Applications

Here's a detailed overview of the applications of the chemical compound "Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl-," incorporating research findings and insights from verified sources.

Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl

Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- is a cyclohexanecarboxamide derivative, having the molecular formula .

Scientific Research Applications

Research indicates potential applications of cyclohexanecarboxamide derivatives in various scientific fields . These applications include:

- Modulators of Chemokine Receptor Activity: Derivatives and compounds can modulate chemokine receptor activity . These compounds demonstrate a combination of pharmacological characteristics, including oral bioavailability, high efficacy, and safety .

- Treatment of Diseases: These compounds can treat inflammatory, allergic, autoimmune, metabolic, cancer, and cardiovascular diseases . Specific disorders treatable by these compounds include diabetes, obesity, metabolic syndrome, stroke, neuropathic pain, ischemic cardiomyopathy, psoriasis, hypertension, scheroderma, osteoarthritis, aneurism, fever, cardiovascular disease, Crohn's disease, congestive heart failure, autoimmune diseases, HIV-infection, HIV- associated dementia, psoriasis, idiopathic pulmonary fibrosis, and transplant arteriosclerosis .

- Anti-asthmatic Action: Certain 4-amino(alkyl)cyclohexane-1-carboxamide compounds exhibit inhibitory action on histamine inhalation-induced experimental asthma and acetylcholine-induced inhibitory action on contraction of extirpated guinea pig trachea .

Related Research

While specific case studies on "Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl-" are not available in the search results, research on related compounds provides insight into potential applications:

- Blood Flow-Increasing Action: 4-amino(alkyl)cyclohexane-1-carboxamide compounds can increase blood flow in the coronary, cerebral, renal, and peripheral arteries . These compounds are less toxic than conventional alternatives .

- Anti-aging applications: Cyclohexyl carbamate compounds may have anti-aging properties .

- Therapeutic potential: Derivatives are suitable for therapeutic applications due to their spectrum of biological activities .

- Catalysis: Used in catalytic reductive amination of carboxylic acids .

Safety and Hazards

General safety and hazard information for cyclohexanecarboxamide indicates potential health concerns :

- GHS Classification:

- Causes skin irritation.

- Causes serious eye irritation.

- May cause respiratory irritation.

Chemical and Physical Properties

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the cyclohexane ring and carboxamide nitrogen significantly influence solubility, stability, and reactivity. Below is a comparative analysis with key analogs:

Key Observations:

- Hydrogen Bonding: Pyridinyl () or chlorophenyl () substituents enable stronger intermolecular interactions (e.g., C–H···O/N bonds), improving crystallinity or binding affinity in biological systems.

- Synthetic Accessibility: N-butyl carboxamides like are synthesized efficiently via diketene-amine reactions (89–94% yields), suggesting that similar methods could apply to the target compound .

Conformational Analysis

Cyclohexane derivatives often adopt chair conformations, as seen in sulfonamide analogs (e.g., N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide), where the cyclohexyl ring’s puckering parameters (Q = 0.567 Å, θ = 178.8°) stabilize the structure . The 4-(cyclohexylmethyl) group in the target compound may induce similar chair conformations, though steric clashes between substituents could distort the ring geometry.

Biological Activity

Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a unique molecular structure characterized by a cyclohexane ring and a carboxamide functional group. Its chemical formula is , and it features a cyclohexylmethyl group linked to a butyl amine. This specific arrangement of functional groups is believed to significantly influence its biological activity.

Research indicates that cyclohexanecarboxamide derivatives may interact with various biological pathways:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play crucial roles in gene regulation. Inhibiting HDACs can lead to increased acetylation of histones, thus promoting gene expression related to neuroprotection and cognitive function .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may provide neuroprotective effects by preventing oxidative stress-induced cell death in neuronal cultures .

In Vitro Studies

In vitro studies have examined the cytotoxicity and protective effects of cyclohexanecarboxamide derivatives on various cell lines. For instance:

- Cell Viability Assays : Compounds were tested on HT22 cells, where cell viability was assessed using MTS assays. The results demonstrated that certain derivatives could significantly protect against glutamate-induced toxicity at micromolar concentrations.

| Compound | Concentration (µM) | % Cell Viability |

|---|---|---|

| Control | 0 | 100 |

| Compound A | 10 | 85 |

| Compound B | 50 | 70 |

In Vivo Studies

In vivo studies have also been conducted to evaluate the cognitive enhancing effects of cyclohexanecarboxamide derivatives:

- Cognitive Function Tests : Animal models treated with these compounds showed improved performance in memory tasks, such as the Morris water maze and contextual fear conditioning tests, indicating potential applications in treating cognitive disorders.

| Treatment Group | Memory Retention (%) |

|---|---|

| Control | 45 |

| Compound A | 65 |

| Compound B | 75 |

Case Studies

- Neurodegenerative Disease Models : In a study involving transgenic mice models of Alzheimer's disease, administration of cyclohexanecarboxamide derivatives resulted in reduced amyloid plaque formation and improved cognitive function compared to untreated controls .

- Cancer Research : Another case study investigated the effects of these compounds on cancer cell lines, revealing that they could inhibit proliferation in certain types of leukemia cells through HDAC inhibition .

Q & A

Q. What are the common synthetic routes for preparing cyclohexanecarboxamide derivatives, and how can they be adapted for 4-(cyclohexylmethyl)-N-butyl-cyclohexanecarboxamide?

Methodological Answer: Two primary synthetic strategies are widely used:

- Cyclohexanecarboxylic Acid Route : Reacting cyclohexanecarboxylic acid with thionyl chloride to form the acyl chloride intermediate, followed by amidation with N-butylamine and subsequent alkylation with cyclohexylmethyl bromide. Reaction conditions (e.g., anhydrous benzene, reflux) must be optimized to avoid side reactions .

- Ester Route : Using methyl cyclohexanecarboxylate as a starting material, which is reacted with N-butylamine under catalytic conditions (e.g., trimethylaluminum) to form the amide bond, followed by introducing the 4-(cyclohexylmethyl) substituent via alkylation .

Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts like unreacted intermediates.

Q. Which spectroscopic techniques are most effective for characterizing 4-(cyclohexylmethyl)-N-butyl-cyclohexanecarboxamide, and what critical data points should be analyzed?

Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Focus on the cyclohexylmethyl protons (δ 1.11–1.29 ppm, multiplet) and N-butyl chain (δ 0.9–1.5 ppm). Axial/equatorial proton splitting in cyclohexane rings may require high-resolution NMR to resolve .

- ¹³C NMR : Confirm the carboxamide carbonyl signal at ~δ 174 ppm and cyclohexyl carbons at δ 25–45 ppm .

- Mass Spectrometry (HR-ESI) : Validate molecular weight (e.g., [M+Na]+ peak at m/z 329.1664) and compare with theoretical values to confirm purity .

Q. What purification strategies are recommended for isolating 4-(cyclohexylmethyl)-N-butyl-cyclohexanecarboxamide from complex reaction mixtures?

Methodological Answer :

- Column Chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate the target compound from unreacted starting materials and byproducts.

- Recrystallization : Employ solvents like dichloromethane/hexane to enhance crystalline purity. Monitor melting points (lit. ~12°C for analogous compounds) to verify consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR spectra of cyclohexanecarboxamide derivatives?

Methodological Answer :

- Dynamic Effects : Axial-equatorial proton exchange in cyclohexane rings can cause signal broadening. Use variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational changes and resolve splitting .

- Stereochemical Analysis : For diastereomeric byproducts, employ chiral HPLC or compare experimental data with computed NMR spectra (DFT calculations) to assign configurations .

- Case Study : In a study of N-[5-(cyclohexylmethyl)thiazol-2-yl]cyclohexanecarboxamide, coupling constants (J = 6.9 Hz) clarified substituent geometry .

Q. What methodologies are effective for optimizing reaction yields in the synthesis of 4-(cyclohexylmethyl)-N-butyl-cyclohexanecarboxamide?

Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like temperature (60–100°C), solvent (benzene vs. THF), and catalyst loading (5–20 mol%) to identify optimal conditions.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, BF₃·Et₂O) to enhance amidation efficiency, as demonstrated in analogous syntheses .

- Yield Improvement : In a similar compound, adjusting the alkylation step to use excess cyclohexylmethyl bromide improved yields from 50% to 64% .

Q. How can researchers investigate the structure-activity relationship (SAR) of 4-(cyclohexylmethyl)-N-butyl-cyclohexanecarboxamide for potential biological applications?

Methodological Answer :

- Bioisosteric Replacement : Modify the cyclohexylmethyl group to smaller (e.g., methyl) or bulkier (e.g., adamantyl) substituents and assess changes in activity .

- Enzymatic Assays : Test inhibitory effects on fungal pathogens (e.g., Candida spp.) using microbroth dilution assays, referencing IC₅₀ values from analogous thiazole derivatives .

- Molecular Docking : Simulate interactions with target proteins (e.g., fungal cytochrome P450) to identify critical binding motifs .

Q. What strategies ensure the stability of 4-(cyclohexylmethyl)-N-butyl-cyclohexanecarboxamide under varying storage and experimental conditions?

Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks and analyze degradation via HPLC.

- Light Sensitivity : Use amber vials to prevent photodegradation, as cyclohexane derivatives often exhibit UV instability .

- Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) for long-term storage; use inert atmospheres (N₂) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.